molecular formula C11H17N3O4 B8231182 N-Boc-2-aminomethyl-imidazole-4-carboxylic acid methyl ester

N-Boc-2-aminomethyl-imidazole-4-carboxylic acid methyl ester

Cat. No.: B8231182
M. Wt: 255.27 g/mol
InChI Key: HQCKZHXEBLRFQS-UHFFFAOYSA-N
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Description

N-Boc-2-aminomethyl-imidazole-4-carboxylic acid methyl ester is a chemical compound with the molecular formula C11H17N3O4. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-2-aminomethyl-imidazole-4-carboxylic acid methyl ester typically involves the protection of the amino group with a Boc (tert-butoxycarbonyl) group, followed by the formation of the imidazole ring. One common method involves the reaction of 2-aminomethyl-imidazole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting N-Boc-2-aminomethyl-imidazole is then esterified with methanol and a suitable catalyst to form the methyl ester .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-Boc-2-aminomethyl-imidazole-4-carboxylic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can react with the Boc-protected amino group under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole-4-carboxylic acid derivatives, while reduction can produce the corresponding alcohols.

Scientific Research Applications

N-Boc-2-aminomethyl-imidazole-4-carboxylic acid methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Boc-2-aminomethyl-imidazole-4-carboxylic acid methyl ester involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amino group, which can then participate in various biochemical pathways. The imidazole ring can interact with metal ions and other biomolecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    N-Boc-2-aminomethyl-imidazole-4-carboxylic acid: Similar structure but lacks the methyl ester group.

    2-aminomethyl-imidazole-4-carboxylic acid methyl ester: Similar structure but lacks the Boc protection on the amino group.

    N-Boc-2-aminomethyl-imidazole: Similar structure but lacks the carboxylic acid methyl ester group.

Uniqueness

N-Boc-2-aminomethyl-imidazole-4-carboxylic acid methyl ester is unique due to the presence of both the Boc-protected amino group and the methyl ester group. This combination of functional groups provides versatility in chemical reactions and applications, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

1-O-tert-butyl 4-O-methyl 2-(aminomethyl)imidazole-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4/c1-11(2,3)18-10(16)14-6-7(9(15)17-4)13-8(14)5-12/h6H,5,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCKZHXEBLRFQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(N=C1CN)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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